molecular formula C11H10N2O3 B6269005 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 23582-65-2

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No. B6269005
CAS RN: 23582-65-2
M. Wt: 218.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (OPPPA) is an organic compound belonging to the class of pyrazoles. It is a versatile compound that has been used in a wide range of applications, from medicinal chemistry to biochemistry and physiology. OPPPA has been found to possess a variety of properties, such as antibacterial, antifungal, antiviral, and anti-inflammatory activity. Its unique structure and properties make it an attractive compound for further research and development.

Scientific Research Applications

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has been widely used in scientific research applications. It has been used in the synthesis of various compounds, such as pyrazoles and oxazoles, which have been found to possess medicinal properties. 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has also been used in the synthesis of various natural products, such as indole alkaloids and terpenoids, which have been found to possess pharmacological properties. Additionally, 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has been used in the synthesis of various polymers, such as polyurethanes, which have been found to possess various properties, such as flame retardancy and water resistance.

Mechanism of Action

The mechanism of action of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the synthesis of various inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has been found to possess a variety of biochemical and physiological effects. It has been found to possess antibacterial, antifungal, antiviral, and anti-inflammatory activity. Additionally, 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has been found to possess analgesic, anti-allergic, and anti-cancer activity. Furthermore, 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has been found to possess neuroprotective and cardioprotective properties.

Advantages and Limitations for Lab Experiments

The use of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid in lab experiments has several advantages. It is a relatively inexpensive and readily available compound. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid in lab experiments. For example, it is not stable in acidic or basic solutions and can be easily oxidized by air. Furthermore, 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a relatively reactive compound and can react with other compounds in solution.

Future Directions

The use of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid in scientific research is rapidly increasing. Its unique structure and properties make it an attractive compound for further research and development. Possible future directions for 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid research include its use in the synthesis of novel drugs and other compounds with medicinal properties, its use in the synthesis of polymers with desired properties, and its use in the development of biomaterials. Additionally, further research into the mechanisms of action of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid and its biochemical and physiological effects is needed.

Synthesis Methods

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can be synthesized through a variety of methods, including the reaction of an aryl or alkyl halide with potassium hydroxide in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction is known as the Knoevenagel condensation. Alternatively, 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can be synthesized through the reaction of an aryl or alkyl halide with a Grignard reagent in the presence of a base. This reaction is known as the Grignard reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with ethyl bromoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "1-phenyl-3-methyl-5-pyrazolone", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 1-phenyl-3-methyl-5-pyrazolone with ethyl bromoacetate in the presence of sodium hydroxide to form 2-(1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form 2-(1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid.", "Step 3: Decarboxylation of the acid using sodium bicarbonate in water to form 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.", "Step 4: Purification of the product using ethyl acetate." ] }

CAS RN

23582-65-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.2

Purity

98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.